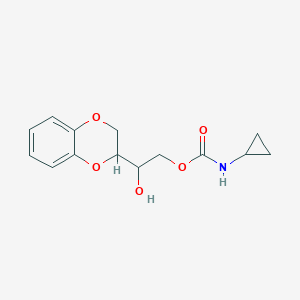
Cinnamyl valerate
Descripción general
Descripción
“Cinnamyl valerate” is a flavor ingredient . It is also known as “Cinnamyl N-valerate” and has a molecular formula of C14H18O2 . Its average mass is 218.292 Da and its mono-isotopic mass is 218.130676 Da .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, studies on similar compounds provide some insights. For instance, cinnamyl alcohol can undergo oxidation reactions . In addition, cinnamyl alcohol can be converted into cinnamylamine in a biosynthesis process involving E. coli .
Aplicaciones Científicas De Investigación
Biocatalysis : Cinnamyl acetate, similar to Cinnamyl valerate, is used in the flavor and fragrance industry. A study explored the biocatalytic synthesis of Cinnamyl acetate using a novel esterase from Acinetobacter hemolyticus, highlighting its potential in nonaqueous systems (Dong et al., 2017).
Cancer Research : Cinnamyl sulfonamide hydroxamate derivatives have been studied for their anti-cancer properties against colon adenocarcinoma. These derivatives, including compounds structurally related to this compound, show promise in inhibiting cancer cell growth (Reddy et al., 2015).
Agricultural Applications : Cinnamyl acetate has been identified as an active compound in Cinnamomum aromaticum, showing potential use in controlling the nematode Meloidogyne incognita. This suggests a potential agricultural application of this compound-related compounds (Nguyen et al., 2012).
Food Technology : Cinnamyl alcohol, a compound related to this compound, has been modified with chitosan oligosaccharide to enhance its antimicrobial activity. This modification could expand the scope of this compound's application in the food industry (Yue et al., 2020).
Pharmacology : Cinnamaldehyde, a constituent of cinnamon and chemically related to this compound, has been extensively studied for its pharmacological properties, including its potential in managing diabetes (Zhu et al., 2017).
Safety and Hazards
The safety data sheet for cinnamyl alcohol, a compound structurally similar to cinnamyl valerate, indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . The safety data sheet for cinnamyl isovalerate, another structurally similar compound, suggests that it is not classified as a physical, health, or environmental hazard .
Propiedades
IUPAC Name |
3-phenylprop-2-enyl pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h4-10H,2-3,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSKWIBFXUNBAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864281 | |
| Record name | 3-Phenylprop-2-en-1-yl pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10482-65-2 | |
| Record name | Cinnamyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


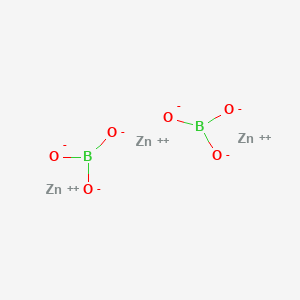
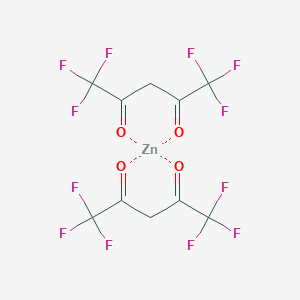
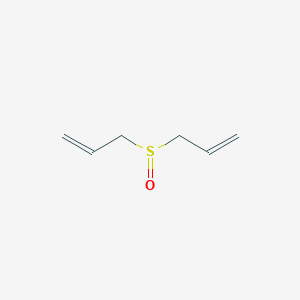
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)

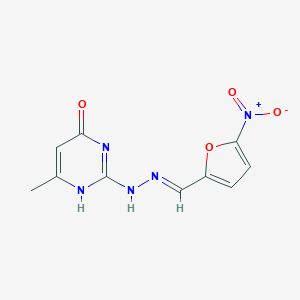
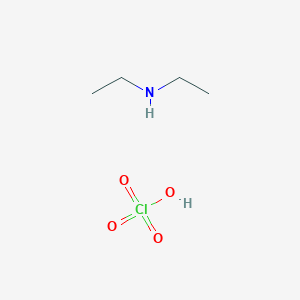


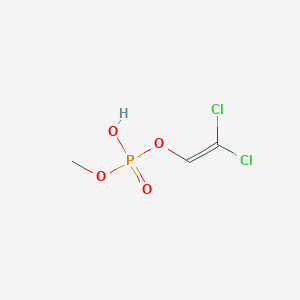

![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)
